molecular formula C20H21FN6O B11338250 1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea

1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Cat. No.: B11338250
M. Wt: 380.4 g/mol
InChI Key: WKPCYEYGVGFSAO-UHFFFAOYSA-N
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Description

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-FLUOROPHENYL)UREA is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, connected to a phenyl ring, which is further linked to a fluorophenyl urea moiety. This compound is of significant interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-FLUOROPHENYL)UREA typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions: The dimethylamino and methyl groups are introduced via substitution reactions using reagents like dimethylamine and methyl iodide.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of Urea Derivative: Finally, the fluorophenyl urea moiety is introduced through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-FLUOROPHENYL)UREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A pyrimidine-based drug used in cancer treatment.

    Dasatinib: Another pyrimidine derivative with anticancer properties.

    Nilotinib: Similar structure and function, used in leukemia treatment.

Uniqueness

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-FLUOROPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl urea moiety enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C20H21FN6O/c1-13-22-18(12-19(23-13)27(2)3)24-15-8-10-17(11-9-15)26-20(28)25-16-6-4-14(21)5-7-16/h4-12H,1-3H3,(H,22,23,24)(H2,25,26,28)

InChI Key

WKPCYEYGVGFSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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